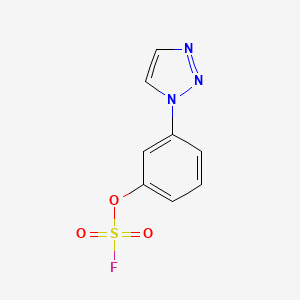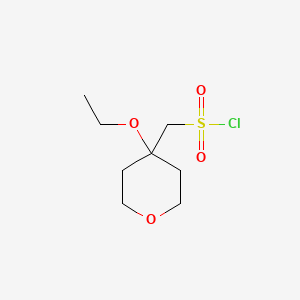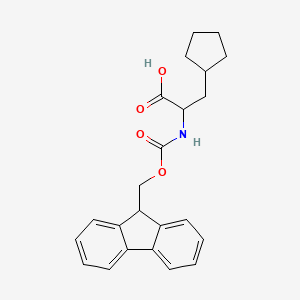![molecular formula C16H13F2N3O2S B2546769 2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 1903770-89-7](/img/structure/B2546769.png)
2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide, is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, papers and discuss a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions that exhibit opioid kappa agonist properties. These studies could provide a foundational understanding of how structural variations can affect biological activity, which may be relevant to the compound .
Synthesis Analysis
The synthesis of related compounds, as described in papers and , involves the introduction of various substituents to the N-[2-(1-pyrrolidinyl)ethyl]acetamide scaffold. These modifications include the addition of aryl groups and the optimization of N-acyl and N-alkyl functions. The synthesis typically starts from chiral amino acids, allowing for the introduction of different alkyl and aryl substituents. This approach could potentially be applied to the synthesis of 2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide, with the appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
Paper provides a quantum chemical insight into the molecular structure and interactions of a novel antiviral molecule. Although the molecule discussed is different, the methods used, such as density functional theory (DFT) calculations and natural bond orbital (NBO) analysis, are applicable to the analysis of the molecular structure of 2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide. These techniques can help predict the geometry, electronic structure, and potential intermolecular interactions of the compound.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The analysis provided in paper includes spectroscopic studies and drug likeness assessments based on Lipinski's rule of five, which evaluates the pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). These properties are crucial for determining the potential of a compound as a drug candidate. Similar analyses could be conducted for 2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide to assess its drug-likeness and predict its behavior in biological systems.
Applications De Recherche Scientifique
Radiosynthesis for Imaging Applications
One notable application of related compounds is in the field of radiochemistry, where derivatives have been synthesized for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). For example, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural motifs similar to the specified chemical, have been developed as selective ligands for this protein, facilitating in vivo imaging applications (Dollé et al., 2008).
Antimicrobial Activity
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, using related chemical structures as starting materials, has demonstrated significant antimicrobial properties. These compounds have shown comparable antibacterial and antifungal activities to established reference drugs, indicating their potential as antimicrobial agents (Hossan et al., 2012).
Antiallergy and Antitumor Agents
Another research domain involves the synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of compounds tested for antiallergenic activity. These compounds have shown to inhibit both histamine release and allergen-induced bronchospasm in rat models, suggesting their potential as antiallergy agents (Temple et al., 1979).
Additionally, derivatives have been explored for their dual inhibitory action against thymidylate synthase and dihydrofolate reductase, demonstrating promising antitumor activities. This research underscores the compound's versatility in addressing various therapeutic targets (Gangjee et al., 2009).
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2S/c17-11-2-1-10(12(18)8-11)7-14(22)19-4-5-21-9-20-13-3-6-24-15(13)16(21)23/h1-3,6,8-9H,4-5,7H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALLUICYROOZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2546688.png)



![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)
![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2546698.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B2546699.png)


![N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2546703.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2546705.png)

![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546709.png)